molecular formula C7H4Br2N2 B1273783 4-Amino-3,5-dibromobenzonitrile CAS No. 58633-04-8

4-Amino-3,5-dibromobenzonitrile

Cat. No. B1273783
Key on ui cas rn: 58633-04-8
M. Wt: 275.93 g/mol
InChI Key: UWIGJWZPRNWPBK-UHFFFAOYSA-N
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Patent
US05192758

Procedure details

To a stirred solution of t-butylnitrite (53.5 μL, 0.449 mmoles) in 1 ml sieve dried dimethylformamide at 50° C. under an atmosphere of nitrogen was added a solution of 4-amino-3,5-dibromobenzonitrile (50 mg, 0.179 mmoles) in 1 mL of DMF. The mixture was stirred at 50° C. for 0.5 hour and partitioned between diethyl ether, ice-water, and ammonium chloride. The organic phase was separated, washed with water and brine, dried over anhydrous sodium, filtered, and evaporated.
Quantity
53.5 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(ON=O)(C)(C)C.N[C:9]1[C:16]([Br:17])=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1[Br:18]>CN(C)C=O>[Br:17][C:16]1[CH:15]=[C:12]([CH:11]=[C:10]([Br:18])[CH:9]=1)[C:13]#[N:14]

Inputs

Step One
Name
Quantity
53.5 μL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
50 mg
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether, ice-water, and ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
BrC=1C=C(C#N)C=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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